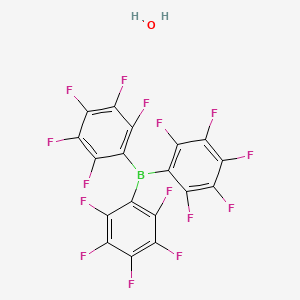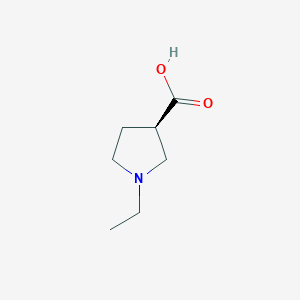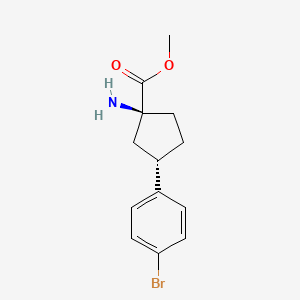
methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate is a chemical compound with a unique structure that includes a cyclopentane ring substituted with an amino group, a bromophenyl group, and a carboxylic acid methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a bromine atom is added to the phenyl ring.
Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine as the reagent.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,3S)-3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride
- (1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl-carbamic acid 1,1-dimethylethyl ester
Uniqueness
methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties compared to similar compounds
Propriétés
Numéro CAS |
1162338-31-9 |
|---|---|
Formule moléculaire |
C13H16BrNO2 |
Poids moléculaire |
298.18 g/mol |
Nom IUPAC |
methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c1-17-12(16)13(15)7-6-10(8-13)9-2-4-11(14)5-3-9/h2-5,10H,6-8,15H2,1H3/t10-,13-/m0/s1 |
Clé InChI |
DXRSYLNLGBXYNJ-GWCFXTLKSA-N |
SMILES isomérique |
COC(=O)[C@@]1(CC[C@@H](C1)C2=CC=C(C=C2)Br)N |
SMILES canonique |
COC(=O)C1(CCC(C1)C2=CC=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


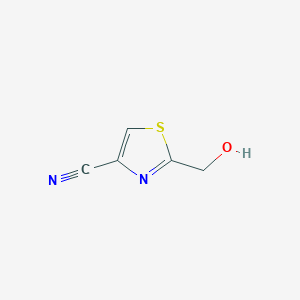
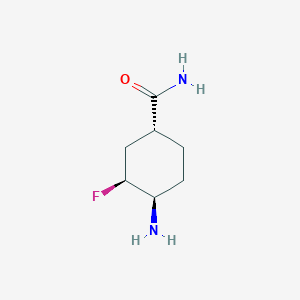
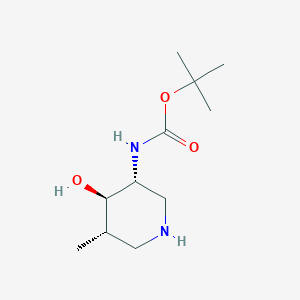
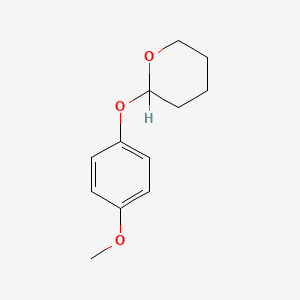
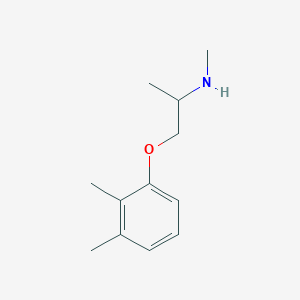
![[1-(5-Cyclopropyl-4H-[1,2,4]triazol-3-yl)-cyclopropyl]-carbamic acid benzyl ester](/img/structure/B8416116.png)
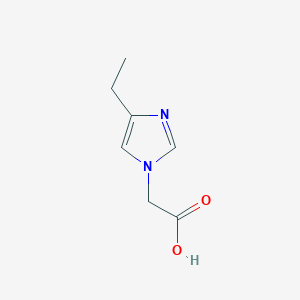

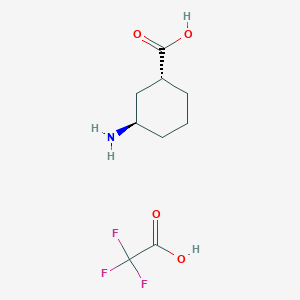
![3-Ethynyl-3-methoxy-1-azabicyclo[2.2.2]octane](/img/structure/B8416163.png)
